![molecular formula C14H20N4O3S2 B5557004 N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

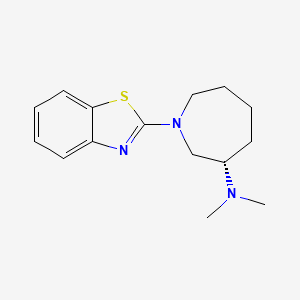

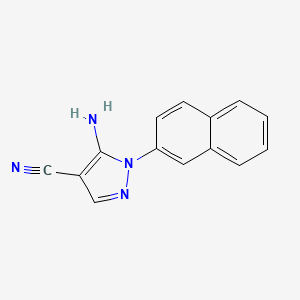

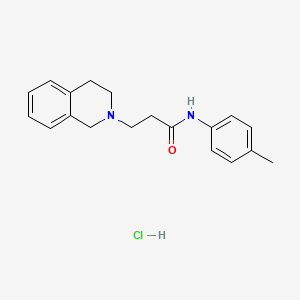

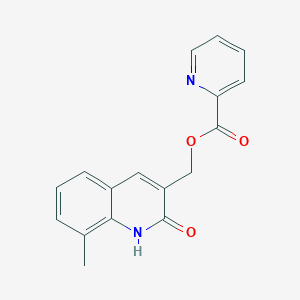

N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]thiazole derivatives involves various strategies, including one-pot synthesis methods and reactions with N-substituted imidazolylbenzamides or benzene-sulfonamides. These approaches highlight the flexibility and complexity in synthesizing such compounds. For example, Rozentsveig et al. (2013) described a one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, showcasing the intricate steps involved in constructing these heterocyclic compounds (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by the presence of both imidazole and thiazole rings, making them a subject of structural and electronic analysis. These structures can be modified to enhance their biological activity or to tailor their physical and chemical properties for specific applications. The research on similar compounds indicates the importance of the molecular structure in determining the compound's reactivity and potential applications.

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]thiazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and Mannich reactions, which can significantly alter their chemical properties. Mei et al. (2013) demonstrated the asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with exceptional stereoselectivity, illustrating the compound's reactivity and the potential to generate novel derivatives with significant biological relevance (Mei et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The research on N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide and related compounds has explored various synthesis methods and their potential biological activities. For instance, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with imidazole moieties, have been described, highlighting their potency in in vitro assays and potential as class III electrophysiological agents (Morgan et al., 1990). Additionally, the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents has been investigated, demonstrating the diverse biological activities of compounds with similar cores (Starrett et al., 1989).

Chemical Synthesis Techniques

The one-pot synthesis method for creating imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, showcasing advanced chemical synthesis techniques and the potential for diverse chemical modifications, has been developed, highlighting the versatility of these compounds in synthetic chemistry (Rozentsveig et al., 2013).

Antimicrobial and Antituberculosis Activity

Compounds with the imidazo[2,1-b]thiazole moiety, similar to N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide, have been synthesized and tested for antimicrobial activity, with some showing significant effects against Staphylococcus epidermidis, demonstrating their potential in antimicrobial therapy (Ur et al., 2004). Moreover, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are investigated as anti-tuberculosis agents targeting QcrB, showing potent activity in vitro and in vivo, suggesting their utility in combating tuberculosis (Moraski et al., 2020).

Mécanisme D'action

Orientations Futures

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents . The obtained results displayed that, 5a-d and 6d present a leading structure for future drug development due to its straightforward synthesis and relevant bioactivity .

Propriétés

IUPAC Name |

N-(1-ethylsulfonylazepan-3-yl)imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S2/c1-2-23(20,21)18-6-4-3-5-11(9-18)15-13(19)12-10-17-7-8-22-14(17)16-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJDMGSBFFPGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)NC(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)